

# BAZ2-ICR: Application Notes and Protocols for Researchers

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## Compound of Interest

Compound Name: BAZ2-ICR

Cat. No.: B605963

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## Abstract

This document provides detailed application notes and protocols for **BAZ2-ICR**, a potent and selective chemical probe for the BAZ2A and BAZ2B bromodomains. **BAZ2-ICR** is a valuable tool for researchers and drug development professionals investigating the role of these bromodomains in chromatin remodeling, gene regulation, and various disease states. This guide includes supplier and purchasing information, key biochemical data, a detailed experimental protocol for assessing cellular activity, and a schematic of the BAZ2A/B signaling pathway.

## Introduction

BAZ2A (also known as TIP5) and BAZ2B are related proteins that function as subunits of distinct chromatin remodeling complexes. The BAZ2A-containing Nucleolar Remodeling Complex (NoRC) plays a crucial role in the epigenetic silencing of ribosomal RNA (rRNA) genes. It is recruited to rRNA gene promoters where it mediates histone deacetylation and methylation, as well as DNA methylation, leading to a heterochromatic state and transcriptional repression.[1][2][3] The bromodomain of BAZ2A/B is essential for its function, recognizing acetylated histone tails and tethering the remodeling complex to specific chromatin regions.[4] [5] Dysregulation of BAZ2A has been implicated in various cancers, making it an attractive target for therapeutic intervention.[6][7]

**BAZ2-ICR** is a cell-permeable small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BAZ2A and BAZ2B bromodomains.[8] Its high selectivity and cellular activity make it an excellent probe for elucidating the biological functions of these proteins.[8][9]

## Supplier and Purchasing Information

**BAZ2-ICR** is available from several commercial suppliers. Researchers should always refer to the supplier's certificate of analysis for the most accurate and up-to-date product information.

Supplier	Catalog Number (Example)	Purity	Available Quantities
Tocris Bioscience	5266	≥98% (HPLC)	10 mg, 50 mg
MedchemExpress	HY-19336	99.95%	10 mM (in DMSO), 5 mg, 10 mg, 50 mg, 100 mg
MedKoo Biosciences	406642	>98%	10 mg, 25 mg, 50 mg, 100 mg, 200 mg, 500 mg, 1 g, 2 g
Cayman Chemical	17448	≥98%	1 mg, 5 mg, 10 mg, 25 mg
Sigma-Aldrich	SML1276	≥98% (HPLC)	5 mg, 25 mg
Biosynth	QRC19594	Not specified	10 mg, 25 mg, 50 mg, 100 mg

## Quantitative Data

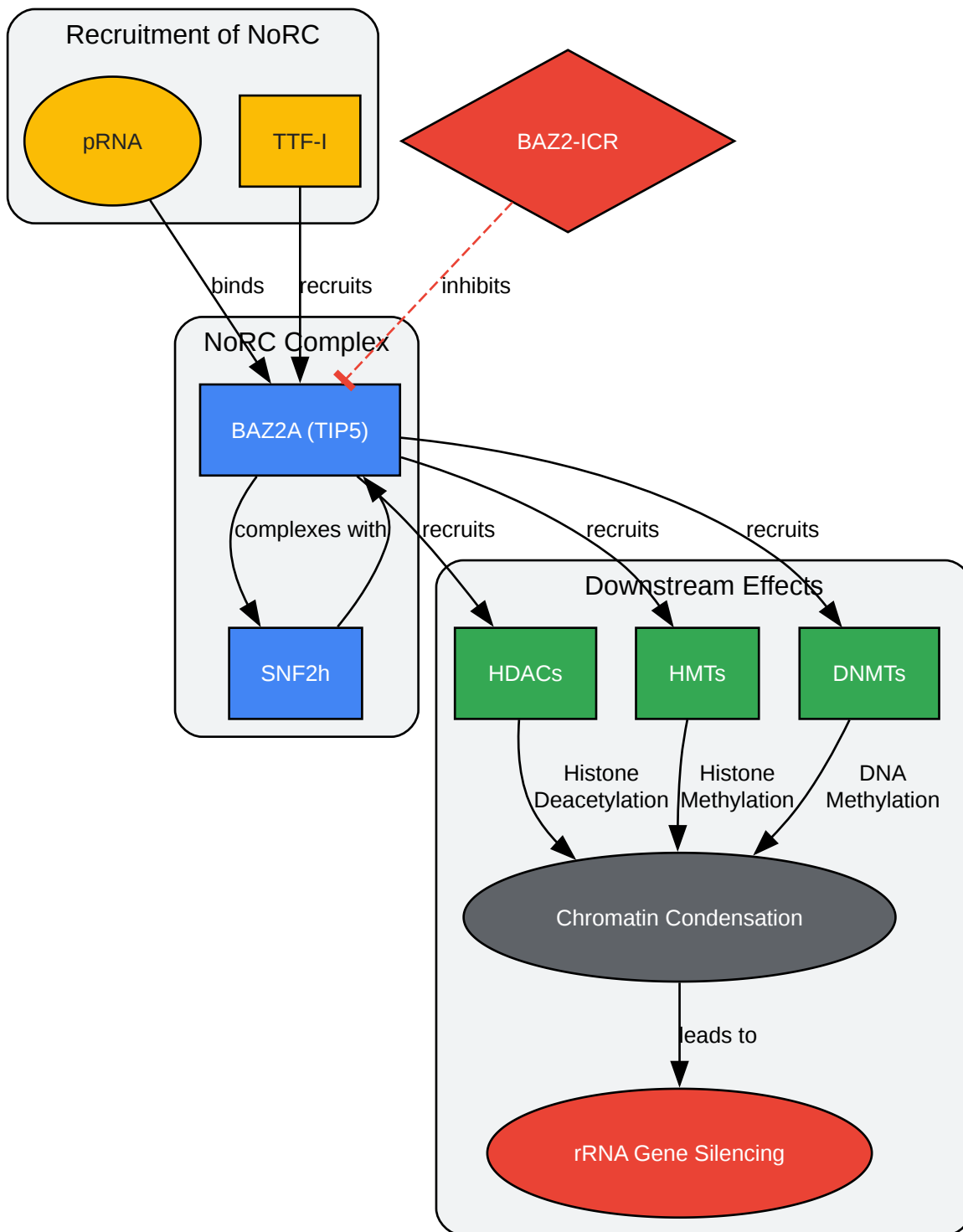
**BAZ2-ICR** exhibits high potency for BAZ2A and BAZ2B with excellent selectivity over other bromodomains.

Target	IC <sub>50</sub> (nM)	K <sub>d</sub> (nM)	Selectivity
BAZ2A	130[2][10][11]	109[2][10][11]	>100-fold over most other bromodomains[2][10]
BAZ2B	180[2][10][11]	170[2][10][11]	10-15-fold over CECR2[2][9]

## Signaling Pathway

The BAZ2A-containing NoRC complex is a key regulator of rRNA gene silencing. The following diagram illustrates the proposed signaling pathway and the mechanism of action for **BAZ2-ICR**.

BAZ2A/NoRC-Mediated rRNA Gene Silencing Pathway



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BAZ2A/NoRC signaling pathway and **BAZ2-ICR** inhibition.

## Experimental Protocols

# Fluorescence Recovery After Photobleaching (FRAP) Assay

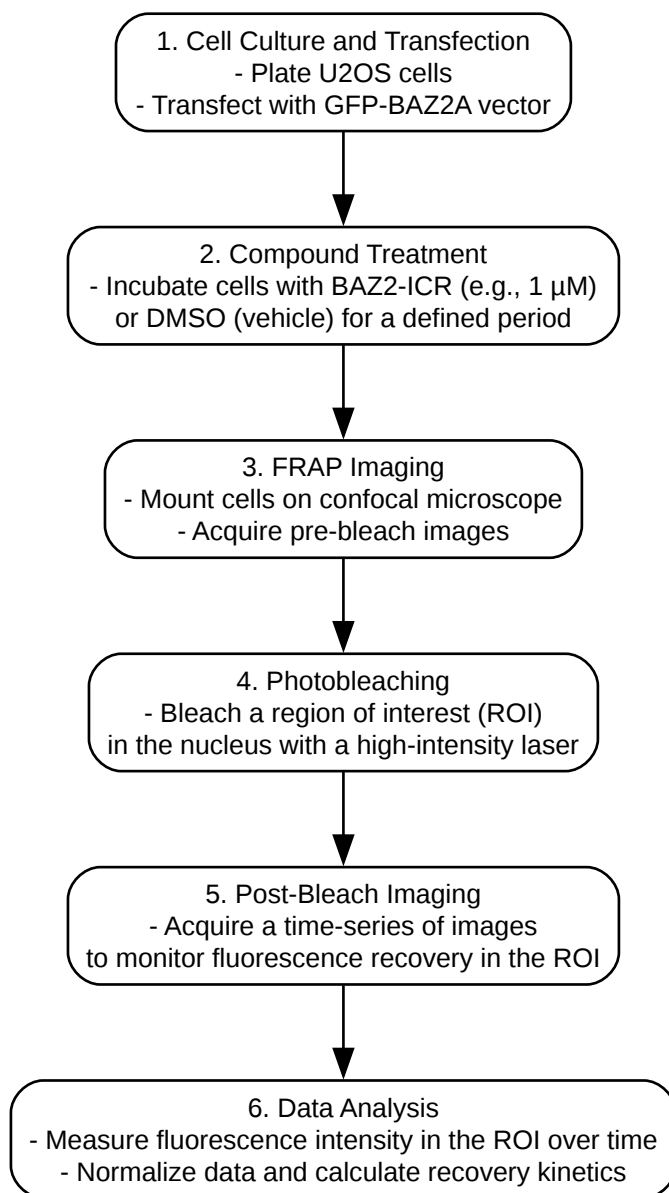
This protocol is a representative method for assessing the ability of **BAZ2-ICR** to displace BAZ2A from chromatin in living cells.[\[8\]](#)[\[12\]](#)

Objective: To determine the effect of **BAZ2-ICR** on the mobility of GFP-tagged BAZ2A, indicating its displacement from chromatin.

Materials:

- Human osteosarcoma (U2OS) cells
- GFP-tagged BAZ2A expression vector
- Transfection reagent
- Culture medium (e.g., DMEM with 10% FBS)
- **BAZ2-ICR**
- DMSO (vehicle control)
- Confocal microscope with FRAP capabilities
- Image analysis software (e.g., ImageJ)

Experimental Workflow:



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#### Workflow for the FRAP assay.

##### Procedure:

- Cell Culture and Transfection:

1. Culture U2OS cells in appropriate medium until they reach 70-80% confluency.
2. Transfect the cells with the GFP-BAZ2A expression vector using a suitable transfection reagent according to the manufacturer's instructions.

3. Allow cells to express the fusion protein for 24-48 hours.
- Compound Treatment:
    1. Prepare a stock solution of **BAZ2-ICR** in DMSO.
    2. Dilute the **BAZ2-ICR** stock solution in culture medium to the desired final concentration (e.g., 1  $\mu$ M). A vehicle control (DMSO) should be prepared at the same final concentration.
    3. Treat the transfected cells with the **BAZ2-ICR** or vehicle control and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.
  - FRAP Imaging:
    1. Mount the treated cells on the stage of a confocal microscope equipped for FRAP.
    2. Identify cells expressing moderate levels of GFP-BAZ2A.
    3. Acquire several pre-bleach images of the selected cells at low laser power.
  - Photobleaching:
    1. Define a region of interest (ROI) within the nucleus of a selected cell.
    2. Use a high-intensity laser to photobleach the fluorescence within the ROI.
  - Post-Bleach Imaging:
    1. Immediately after bleaching, acquire a time-series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The frequency and duration of image acquisition will depend on the mobility of the protein.
  - Data Analysis:
    1. Measure the mean fluorescence intensity of the ROI in each image of the time-series.
    2. Correct for photobleaching during image acquisition by monitoring the fluorescence of a non-bleached region.

3. Normalize the fluorescence recovery data.
4. Plot the normalized fluorescence intensity as a function of time and fit the data to an appropriate model to determine the mobile fraction and the half-time of recovery ( $t_{1/2}$ ). A faster recovery time for **BAZ2-ICR**-treated cells compared to the vehicle control indicates displacement of GFP-BAZ2A from chromatin.

## Conclusion

**BAZ2-ICR** is a well-characterized and selective chemical probe for the BAZ2A and BAZ2B bromodomains. The information and protocols provided in this document are intended to facilitate the use of **BAZ2-ICR** in research and drug discovery efforts targeting chromatin-modifying enzymes.

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